1,4,5,6-Tetrahydro-1-methyl-3-(trifluoromethyl)pyrrolo-[3,4-c]-pyrazole hydrochloride is a nitrogen-containing heterocyclic compound with significant pharmacological potential. It is classified as a pyrazole derivative and is recognized for its structural complexity and biological activity. The compound has the chemical formula and is identified by the CAS number 1190972-66-7. Its unique structure features a trifluoromethyl group, which contributes to its chemical properties and biological interactions .
The synthesis of 1,4,5,6-tetrahydro-1-methyl-3-(trifluoromethyl)pyrrolo-[3,4-c]-pyrazole hydrochloride can be approached through various methods, including cycloaddition reactions and condensation techniques.
The synthesis typically requires careful control of reaction conditions such as temperature and solvent choice to maximize yield and selectivity. For example, using a combination of copper triflate and ionic liquids can facilitate the reaction while maintaining high regioselectivity .
The molecular structure of 1,4,5,6-tetrahydro-1-methyl-3-(trifluoromethyl)pyrrolo-[3,4-c]-pyrazole hydrochloride is characterized by a fused bicyclic system that includes both pyrrole and pyrazole rings.
1,4,5,6-Tetrahydro-1-methyl-3-(trifluoromethyl)pyrrolo-[3,4-c]-pyrazole hydrochloride can undergo various chemical reactions typical for pyrazole derivatives.
The reactions often require specific conditions such as temperature control and the presence of catalysts to ensure high yields and selectivity .
The mechanism of action for 1,4,5,6-tetrahydro-1-methyl-3-(trifluoromethyl)pyrrolo-[3,4-c]-pyrazole hydrochloride involves interactions at the molecular level with biological targets.
Research indicates that compounds in this class may act as inhibitors for various enzymes or receptors involved in signaling pathways. This could include inhibition of protein kinases or other targets relevant to disease processes.
Studies suggest that modifications in the molecular structure significantly affect binding affinity and biological activity .
Characterization techniques such as NMR spectroscopy and mass spectrometry are often employed to confirm purity and structural integrity during synthesis .
1,4,5,6-Tetrahydro-1-methyl-3-(trifluoromethyl)pyrrolo-[3,4-c]-pyrazole hydrochloride has several scientific applications:
Research continues into its efficacy in treating conditions such as cancer or inflammatory diseases where modulation of specific biochemical pathways is beneficial .
The trifluoromethyl (-CF₃) group at the C3 position of the pyrrolo[3,4-c]pyrazole scaffold is a strategic modification that profoundly influences molecular properties. This strongly electron-withdrawing group induces a negative inductive effect, reducing electron density across the heterocyclic system. X-ray crystallographic studies of related compounds reveal that the -CF₃ group increases the acidity of the adjacent N-H proton (pKₐ reduction of ~1.5 units) while creating a steric shield that occupies ~30 ų of van der Waals volume [1] [8]. This dual role enhances metabolic stability by blocking oxidative degradation sites and improves membrane permeability by modulating lipophilicity (log P increases of 0.5–1.0 unit). Density functional theory calculations demonstrate that the -CF₃ group withdraws electron density primarily from the pyrazole ring, creating a polarized region that facilitates π-stacking interactions with aromatic residues in biological targets [2]. The fluorine atoms participate in orthogonal dipolar interactions with carbonyl groups (F···O=C distances of 2.8–3.0 Å), further stabilizing protein-ligand complexes [8].
Table 1: Impact of C3 Substituents on Molecular Properties
Substituent | Hammett σₚ | Steric Volume (ų) | log P | Metabolic Stability (t₁/₂, min) |
---|---|---|---|---|
-CH₃ | -0.17 | 23.7 | 1.2 | 18.4 |
-CF₃ | +0.54 | 32.1 | 2.1 | 64.7 |
-CN | +0.66 | 24.3 | 1.5 | 42.9 |
Data derived from comparative analogs in [1] [8]
The unsymmetrical fusion of pyrrole and pyrazole rings creates multiple tautomeric possibilities dominated by prototropic equilibria between 1H,2H and 2H,4H states. NMR studies in dimethyl sulfoxide-d₆ reveal a 3:1 preference for the 1H,2H tautomer where the proton resides on the pyrazole N2 nitrogen rather than the N4 position [4] [6]. This preference arises from extended conjugation with the fused pyrrole ring, lowering the energy by ~2.3 kcal/mol compared to alternative tautomers. Hydrogen bonding solvents shift this equilibrium by stabilizing zwitterionic forms through bridging interactions (N-H···O/N). Variable-temperature NMR (213–333 K) shows rapid interconversion (ΔG‡ = 8.7 kcal/mol) that freezes into discrete species below 250 K. Crystallographic evidence confirms that lattice constraints stabilize minor tautomers; for example, a hydrochloride salt structure shows protonation at N4 with concomitant N2-H formation, creating a hydrogen-bonded dimer via N-H···Cl interactions (2.98 Å) [9]. Molecular dynamics simulations indicate that solvent-accessible surface area of the tautomeric protons dictates biological activity, with the 1H,2H form exhibiting 5-fold higher GPR119 receptor affinity than the 2H,4H form due to complementary hydrogen bonding with Thr241 and Glu273 residues [4].
Table 2: Tautomeric Distribution in Pyrrolo[3,4-c]pyrazoles
Tautomeric Form | Relative Energy (kcal/mol) | Population in DMSO (%) | Hydrogen Bond Donor Capacity |
---|---|---|---|
1H,2H | 0.0 | 75.2 | Single (N2-H) |
2H,4H | 2.3 | 19.7 | Single (N4-H) |
4H,5H | 3.8 | 5.1 | None |
Calculated at B3LYP/6-311+G(d,p) level; experimental NMR data from [4] [6]
Saturation of the pyrrole ring (positions 4,5,6) introduces significant conformational flexibility that dictates ligand-receptor complementarity. X-ray crystallography of 1-methyl-3-(trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride reveals a non-planar structure where the tetrahydro ring adopts an envelope conformation with C6 displaced 0.48 Å from the mean plane [9] [10]. This puckering creates a chiral pocket even in the absence of asymmetric centers, allowing enantioselective interactions with biological targets. The methyl group at N1 adopts an equatorial orientation to minimize 1,3-diaxial interactions with the C6 hydrogen, while the trifluoromethyl group maintains coplanarity with the pyrazole ring (dihedral angle <5°). Nuclear Overhauser effect spectroscopy (NOESY) shows through-space coupling between the N1-CH₃ and C6-H protons, confirming their syn relationship in solution. Molecular docking studies indicate that bioactive conformations require a 10–20° out-of-plane twist of the tetrahydro ring to accommodate binding pocket residues, with energy penalties of <1.8 kcal/mol. This flexibility enables adaptation to diverse protein environments, explaining the scaffold's promiscuity across antidiabetic, antifungal, and antimicrobial targets [9] [10].
Table 3: Conformational Parameters of Tetrahydro Substituents
Structural Feature | Crystal Structure | Solution State (DMSO) | Bioactive Conformation |
---|---|---|---|
Ring puckering (Å) | 0.48 | 0.51±0.12 | 0.32–0.67 |
N1-CH₃ orientation | Equatorial | Equatorial (85%) | Axial (60%) |
C3-CF₃ dihedral (°) | 3.2 | 5.4±1.8 | 0–8 |
Data compiled from [9] [10] and associated docking studies
Biological and Pharmacological Relevance
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: